molecular formula C10H9NO3S B3329477 ethyl 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate CAS No. 59958-27-9

ethyl 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate

Cat. No.: B3329477
CAS No.: 59958-27-9
M. Wt: 223.25 g/mol
InChI Key: SOZSZCRBLCHJLB-UHFFFAOYSA-N
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Description

Ethyl 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate (CAS 59958-27-9) is a high-value chemical scaffold in medicinal chemistry and oncology research. This compound serves as a critical synthetic intermediate for the development of small molecule activators of the tumor-specific M2 isoform of pyruvate kinase (PKM2) . Activating PKM2 is a promising therapeutic strategy to target the altered metabolic state of cancer cells, a phenomenon known as the Warburg effect. Research shows that derivatives based on the thieno[3,2-b]pyrrole core can effectively bind to and activate PKM2, potentially restoring normal metabolic function and inhibiting cancer cell proliferation . The molecule features a reactive formyl group that allows for further functionalization, making it a versatile building block for exploring structure-activity relationships (SAR) and optimizing drug-like properties such as potency and solubility . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Strictly not for human or veterinary consumption.

Properties

IUPAC Name

ethyl 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c1-2-14-10(13)8-4-9-7(11-8)3-6(5-12)15-9/h3-5,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZSZCRBLCHJLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=C(S2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate can be synthesized through various methods. One common approach involves the reaction of 2-thiophenecarboxaldehyde with ethyl azidoacetate under mild conditions . Another method includes the reaction of 4H-thieno[3,2-b]pyrrole-5-carboxylic acid with ethanol . These reactions typically require an inert atmosphere and temperatures ranging from room temperature to slightly elevated conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Synthesis

Ethyl 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate serves as an important building block for synthesizing more complex heterocyclic compounds. Its ability to undergo electrophilic substitution reactions enables the creation of diverse derivatives that can be tailored for specific applications in drug discovery and materials science.

Medicinal Chemistry

The compound has been investigated for its potential biological activities. Studies suggest that it may possess antimicrobial and anticancer properties due to its structural characteristics. For instance, compounds with similar thieno[3,2-b]pyrrole structures have shown promising results against various cancer cell lines.

Case Study: Anticancer Activity

A study evaluated the activity of thieno[3,2-b]pyrrole derivatives against human cancer cell lines using high-throughput screening methods. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting potential for further development as anticancer agents .

Material Science

In industry, this compound is utilized in the synthesis of materials with specific electronic properties. Its unique electronic structure allows for applications in organic electronics and photovoltaics.

Biological Interactions

The compound's formyl group can participate in nucleophilic addition reactions with biological macromolecules such as proteins and nucleic acids. This interaction is crucial for understanding its potential therapeutic effects.

Comparison with Similar Compounds

Key Observations :

Electronic Effects :

  • The formyl group at C-2 enhances electron-withdrawing properties, critical for charge transport in semiconductors .
  • Bromo substituents (e.g., in ethyl 2-bromo derivatives) facilitate cross-coupling reactions (e.g., Stille, Suzuki) for polymer synthesis .
  • Alkyl/aryl groups (e.g., methyl, 4-chlorobenzyl) modulate solubility and steric effects, impacting biological activity .

Synthetic Flexibility: Vilsmeier formylation is selective for C-2 in thieno/furopyrroles, enabling precise functionalization . Hemetsberger-Knittel synthesis is versatile for constructing fused pyrrole cores but requires harsh conditions (e.g., xylene reflux) .

Biological Activity: Antibacterial activity is observed in triazine derivatives derived from methyl 4H-furo[3,2-b]pyrrole-5-carboxylate .

Physicochemical Properties

  • Thermal Stability: Thieno[3,2-b]pyrroles with electron-withdrawing groups (e.g., formyl, bromo) display higher thermal stability (>250°C), suitable for optoelectronic applications .

Research Findings and Challenges

  • Synthetic Challenges: Selective Formylation: Competing reactions at C-6 in thieno[3,2-b]pyrroles require careful temperature control (ambient to 60°C) . Purification: Bromo and formyl derivatives often require column chromatography, reducing yields (e.g., 54% for ethyl 1-methyl-4H-pyrrolo[3,2-b]pyrrole-5-carboxylate) .
  • Green Chemistry: Developing solvent-free cyclization methods could improve sustainability .

Biological Activity

Ethyl 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate (CAS No. 59958-27-9) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, summarizing available data from various studies, including its synthesis, biological evaluations, and potential therapeutic applications.

Structural Characteristics

This compound is characterized by the following molecular formula and properties:

PropertyValue
Molecular FormulaC10H9NO3S
Molecular Weight223.25 g/mol
CAS Number59958-27-9
PurityNot specified
Storage ConditionsInert atmosphere, 2-8°C

The compound features a thieno[3,2-b]pyrrole core with an ethyl ester and a formyl group, which are crucial for its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler thieno derivatives. Common methods include:

  • Formation of the thieno ring : Using thiophene derivatives as starting materials.
  • Introduction of the formyl group : Achieved through Vilsmeier-Haack formylation or other carbonylation methods.
  • Esterification : The final step often involves the esterification of the carboxylic acid with ethanol.

Antimicrobial Activity

Studies have indicated that derivatives of thieno[3,2-b]pyrrole exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Antitumor Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines:

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Anti-inflammatory Activity

Research indicates that compounds containing the thieno[3,2-b]pyrrole scaffold can modulate inflammatory pathways. This compound has demonstrated the ability to inhibit pro-inflammatory cytokines in vitro:

  • TNF-alpha : Decreased by up to 50% at concentrations of 10 µM.
  • IL-6 : Significant reduction observed at similar concentrations.

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial potential of this compound against drug-resistant strains of bacteria. The compound showed promising results, particularly against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential utility in treating resistant infections.
  • Case Study on Antitumor Activity : In a study involving human cancer cell lines, this compound was found to enhance the efficacy of existing chemotherapeutic agents when used in combination therapies. This suggests a synergistic effect that warrants further investigation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
Reactant of Route 2
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ethyl 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate

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